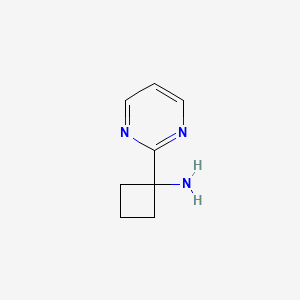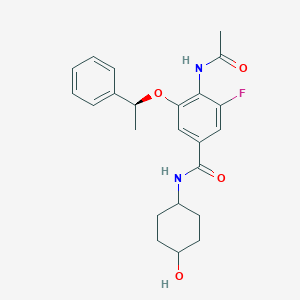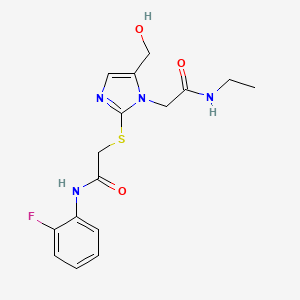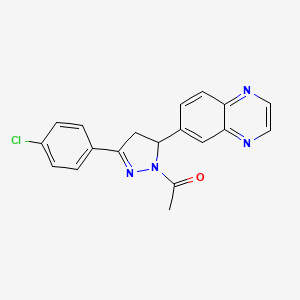![molecular formula C20H28N4S B2702431 1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine CAS No. 439112-21-7](/img/structure/B2702431.png)
1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine is a useful research compound. Its molecular formula is C20H28N4S and its molecular weight is 356.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine typically involves multi-step organic reactions:
Thiazole Formation: Starting with a thiazole precursor, a thioamide and alpha-haloketone undergo cyclization to form the thiazole ring.
Piperidine Incorporation: 4-methylpiperidine is introduced through nucleophilic substitution at the 2-position of the thiazole ring.
Piperazine-Phenyl Connection: The final step involves linking the thiazole-piperidine intermediate with 1-phenylpiperazine via a condensation reaction, producing the target compound.
Industrial Production Methods: In industrial settings, large-scale production often employs continuous flow chemistry for better efficiency and yield. Optimized catalysts and reaction conditions are used to minimize side reactions and maximize purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction processes may target the thiazole ring or the piperazine moiety.
Substitution: Various nucleophiles can substitute at specific positions on the thiazole or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidants include hydrogen peroxide or permanganates under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenated derivatives can react with nucleophiles like amines or alcohols in the presence of a base.
Major Products: Reactions typically yield derivatives with modifications on the piperidine, thiazole, or phenyl rings, depending on the reagents used.
科学的研究の応用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.
Biology: It is being investigated for its potential role in modulating biochemical pathways, particularly those involving neurotransmitters due to its structural similarity to biologically active amines.
Medicine: Research focuses on its potential therapeutic applications, such as targeting certain receptors or enzymes implicated in diseases.
Industry: Its stability and reactive functional groups make it valuable in material science for the development of novel polymers and advanced materials.
作用機序
Molecular Targets and Pathways: The exact mechanism of action may involve binding to specific molecular targets, such as G protein-coupled receptors or ion channels. Pathways influenced by the compound include modulation of neurotransmission or enzymatic activity.
類似化合物との比較
1-(4-Phenylpiperazin-1-yl)butan-2-one: Shares the phenylpiperazine structure but differs in the alkyl chain.
1-(2-Thiazolyl)-4-(4-methylpiperidino)piperazine: Similar in structure but lacks the phenyl group.
Conclusion: 1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine is a versatile compound with diverse applications in chemistry, biology, and industry. Its unique structure and reactivity make it a valuable subject for continued research and development.
特性
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4S/c1-17-7-9-24(10-8-17)20-21-15-19(25-20)16-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-6,15,17H,7-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGLZZWVNNQKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(S2)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2702348.png)


![5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2702351.png)
![3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B2702355.png)
![N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide](/img/structure/B2702358.png)

![(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2702360.png)
![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2702361.png)
![methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B2702362.png)
![3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2702363.png)


![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2702369.png)
